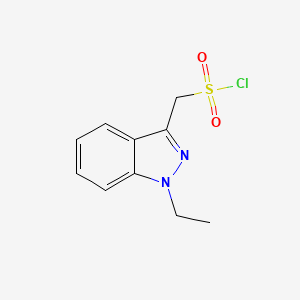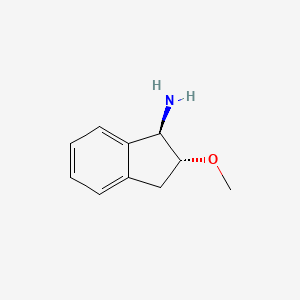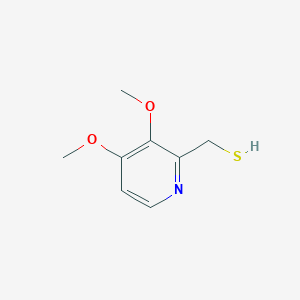
(3,4-Dimethoxypyridin-2-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxypyridin-2-yl)methanethiol is an organic compound with the molecular formula C8H11NO2S It is a derivative of pyridine, featuring methoxy groups at the 3 and 4 positions and a methanethiol group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxypyridin-2-yl)methanethiol typically involves the reaction of 3,4-dimethoxypyridine with a thiolating agent. One common method is the nucleophilic substitution reaction where 3,4-dimethoxypyridine is treated with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
(3,4-Dimethoxypyridin-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler pyridine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives without methoxy groups.
Substitution: Compounds with different functional groups replacing the methoxy groups.
科学的研究の応用
(3,4-Dimethoxypyridin-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,4-Dimethoxypyridin-2-yl)methanethiol depends on its interaction with molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(3,4-Dimethoxypyridin-2-yl)methyl acetate: Similar structure but with an acetate group instead of a methanethiol group.
(3,4-Dimethoxypyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanethiol group.
(3,4-Dimethoxypyridin-2-yl)methanone: Similar structure but with a carbonyl group instead of a methanethiol group.
Uniqueness
(3,4-Dimethoxypyridin-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different functional groups.
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
(3,4-dimethoxypyridin-2-yl)methanethiol |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-3-4-9-6(5-12)8(7)11-2/h3-4,12H,5H2,1-2H3 |
InChIキー |
XYOFJNVXEBHJEA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)CS)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
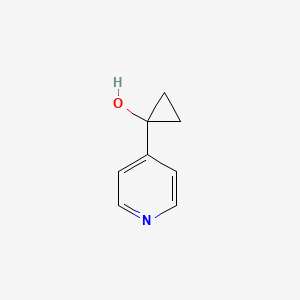
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
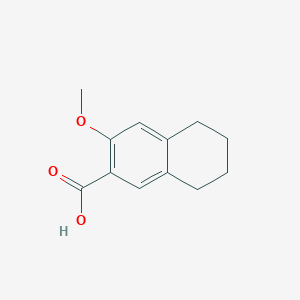
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)

![1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride](/img/structure/B13518994.png)

